molecular formula C8H9ClN2O2 B5548693 6-chloro-2-methoxy-4-methylnicotinamide

6-chloro-2-methoxy-4-methylnicotinamide

Cat. No. B5548693
M. Wt: 200.62 g/mol
InChI Key: BTGKCAXYKIIJTR-UHFFFAOYSA-N
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Description

The synthesis and analysis of nicotinamide derivatives, including those with chloro, methoxy, and methyl substitutions, are of significant interest in organic and medicinal chemistry due to their potential applications and unique properties. The compound of interest falls within this category, necessitating an exploration of its synthesis, structural features, and properties.

Synthesis Analysis

Synthesis approaches for similar compounds involve multi-step reactions, including chlorination, methoxylation, and methylation. For instance, synthetic studies directed towards agelasine analogs involve N-methylation followed by displacement reactions (Roggen & Gundersen, 2008). Another example includes the use of microwave and flow reaction technologies for the synthesis of related compounds, highlighting the efficiency of modern synthetic techniques (Jeges et al., 2011).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of similar compounds. For example, a study on the crystal and molecular structure of a related compound elucidates the arrangement of molecules in the crystal lattice and intermolecular interactions (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include halogenation, nitration, and coupling reactions, which are essential for functional group modifications and the synthesis of target molecules. A study on the Suzuki coupling of dichloronicotinamide with aryl boronic acids provides insights into regioselective synthesis strategies (Yang et al., 2003).

Scientific Research Applications

Equilibrium Studies and Substituent Effects

  • Equilibrium Studies : The effects of various substituents, including 6-chloro, on 2-methoxypyridine-1-methyl-2-pyridone equilibria have been studied, providing insights into the stability differences between isomeric 1-methyl 2- and 4-pyridones. This research is significant for understanding the chemical binding energies and stability of compounds like 6-chloro-2-methoxy-4-methylnicotinamide (Beak, Woods, & Mueller, 1972).

Derivatives and Antimicrobial Activity

  • New Derivatives : Studies on the mangrove endophytic fungus Nigrospora sp. have led to the isolation of new compounds structurally related to 6-chloro-2-methoxy-4-methylnicotinamide. These compounds exhibited moderate antitumor and antimicrobial activities, highlighting the potential of these derivatives in medical and pharmacological research (Xia et al., 2011).

Herbicide Research

  • Herbicide Runoff and Volatilization : In an eight-year field investigation, the runoff and volatilization of herbicides, including compounds similar to 6-chloro-2-methoxy-4-methylnicotinamide, were studied. This research is crucial for understanding the environmental impact of such herbicides (Gish et al., 2011).
  • Soil Transport : The transport characteristics of chlorsulfuron, a compound related to 6-chloro-2-methoxy-4-methylnicotinamide, through soil columns were examined. This study is relevant for predicting the mobility of such compounds in agricultural soils (Veeh, Inskeep, Roe, & Ferguson, 1994).

Biodegradation

  • Microbial Degradation : Research on the microbial degradation of metolachlor, a herbicide structurally similar to 6-chloro-2-methoxy-4-methylnicotinamide, has revealed microorganisms capable of using this herbicide as a carbon source. These findings are significant for understanding the biodegradation processes of such compounds (Muñoz, Koskinen, Cox, & Sadowsky, 2011).

Chemical Stability

  • Antidote Drug Combination Stability : A study investigated the chemical stability of a new antidote combination for organophosphate poisoning, involving compounds related to 6-chloro-2-methoxy-4-methylnicotinamide. This research is crucial for developing effective treatments for organophosphate poisoning (Clair et al., 2000).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

properties

IUPAC Name

6-chloro-2-methoxy-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-4-3-5(9)11-8(13-2)6(4)7(10)12/h3H,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGKCAXYKIIJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methoxy-4-methylpyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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